molecular formula C17H19N7O3S B011592 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) CAS No. 104795-67-7

3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)

Katalognummer B011592
CAS-Nummer: 104795-67-7
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: LEJOXPGKGLTJOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzo[b]thiophene family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Wissenschaftliche Forschungsanwendungen

3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) has shown promising results in various scientific research applications, including:
1. Anticancer activity: Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It works by inducing apoptosis and inhibiting cell proliferation.
2. Anti-inflammatory activity: 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Antimicrobial activity: This compound has also demonstrated antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) is not fully understood. However, studies suggest that it works by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: This compound has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
3. Antimicrobial effects: It has been shown to inhibit the growth of various bacterial and fungal strains.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) in lab experiments include its potent biological activities, its high purity and yield, and its ease of synthesis. However, the limitations include its relatively high cost and the need for further studies to understand its mechanism of action fully.

Zukünftige Richtungen

There are several future directions for the research and development of 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1), including:
1. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Further studies to understand the mechanism of action fully and identify potential targets for drug development.
3. In vivo studies to evaluate the efficacy and safety of this compound in animal models.
4. Development of new formulations and delivery methods to improve the bioavailability and pharmacokinetics of the compound.
5. Screening of this compound against a broader range of cancer cell lines and microbial strains to identify new therapeutic applications.
In conclusion, 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) is a promising compound with potent biological activities and potential applications in various fields of research. Further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety in vivo.

Synthesemethoden

The synthesis of 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) involves the reaction of 3-isopropoxy-5-methoxybenzoic acid and 2-aminothiophene in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI), to form the corresponding amide intermediate. The intermediate is then reacted with sodium azide and copper (I) iodide to give the tetrazole derivative, which is further reacted with 1H-imidazole to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

Eigenschaften

CAS-Nummer

104795-67-7

Produktname

3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)

Molekularformel

C17H19N7O3S

Molekulargewicht

401.4 g/mol

IUPAC-Name

1H-imidazole;5-methoxy-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H15N5O3S.C3H4N2/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;1-2-5-3-4-1/h4-7H,1-3H3,(H2,15,16,17,18,19,20);1-3H,(H,4,5)

InChI-Schlüssel

LEJOXPGKGLTJOS-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NNN=N3.C1=CN=CN1

Kanonische SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NNN=N3.C1=CN=CN1

Synonyme

3-ISOPROPOXY-5-METHOXY-N-(1H-TETRAZOL-5-YL)BENZO[B]THIOPHENE-2-CARBOXAMIDE--1H-IMIDAZOLE (1:1)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.